molecular formula C8H5Br2F3 B1621506 (1,2-Dibromo-1,2,2-trifluoroethyl)benzene CAS No. 40193-72-4

(1,2-Dibromo-1,2,2-trifluoroethyl)benzene

Cat. No. B1621506
CAS RN: 40193-72-4
M. Wt: 317.93 g/mol
InChI Key: ZZYJTIGMBINNQL-UHFFFAOYSA-N
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Description

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known as 1-bromo-3-(2,2,2-trifluoroethoxy)benzene . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This indicates that the compound consists of a benzene ring with a bromo-trifluoroethyl group attached .


Physical And Chemical Properties Analysis

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 and a density of 1.555 g/mL at 25 °C . The refractive index n20/D is 1.487 .

Scientific Research Applications

Organic Synthesis

(1,2-Dibromo-1,2,2-trifluoroethyl)benzene is used as a building block in organic synthesis. Its reactivity with various organic compounds allows for the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science .

Refractive Index Studies

The refractive index of this compound is of interest in materials science, particularly in the development of optical materials. Studies on how the refractive index changes with wavelength and temperature can lead to advancements in the production of lenses and other optical components .

Phase Transition Analysis

Researchers utilize the phase boundary pressure and temperature data of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene to understand phase transitions. This information is crucial in the study of state changes in materials and the development of new substances with unique phase behavior .

Viscosity and Thermal Conductivity Research

The viscosity and thermal conductivity of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene are measured over a range of temperatures and pressures. These properties are vital for the development of lubricants and heat transfer fluids .

Gas Chromatography

Due to its unique properties, this compound can be used as a standard in gas chromatography for the calibration of equipment and the analysis of complex mixtures. It helps in identifying and quantifying components in a sample .

Environmental Impact Studies

The compound’s stability and breakdown products are studied to assess its environmental impact. This is particularly important for compounds that may act as greenhouse gases or have long-term effects on the atmosphere .

Safety and Handling Protocols

Research into the safe handling and storage of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene informs protocols for its use in laboratories and industry. Understanding its flammability, reactivity, and toxicity is essential for ensuring safety in its applications .

Safety and Hazards

“(1,2-Dibromo-1,2,2-trifluoroethyl)benzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1,2-dibromo-1,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYJTIGMBINNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371617
Record name (1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dibromo-1,2,2-trifluoroethyl)benzene

CAS RN

40193-72-4
Record name (1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
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